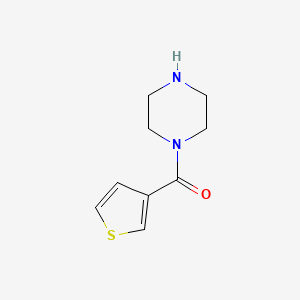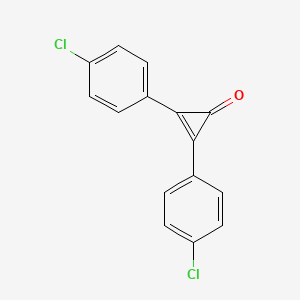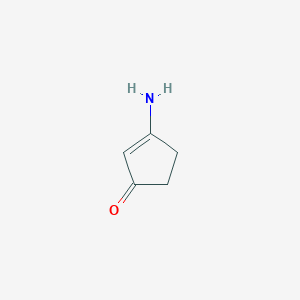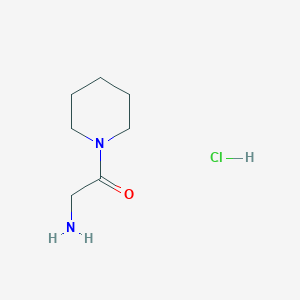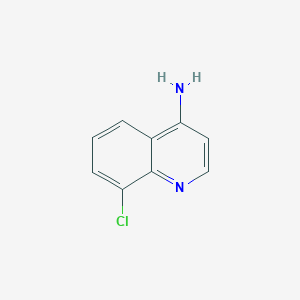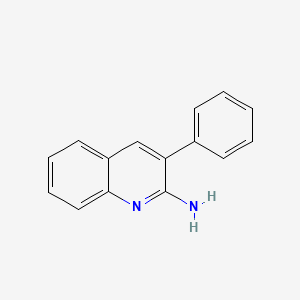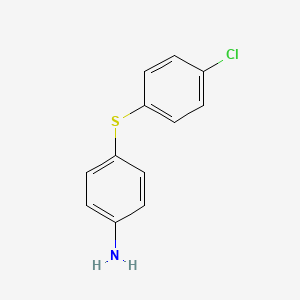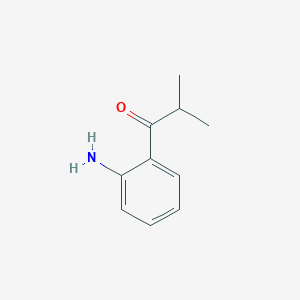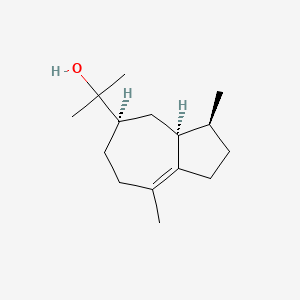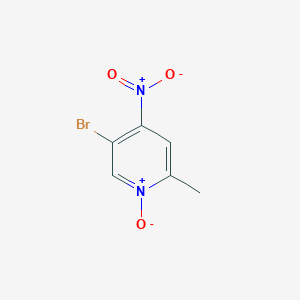
5-Bromo-2-methyl-4-nitropyridine 1-oxide
Overview
Description
5-Bromo-2-methyl-4-nitropyridine 1-oxide is an organic compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol It is a derivative of pyridine, characterized by the presence of bromine, methyl, and nitro groups attached to the pyridine ring, along with an N-oxide functional group
Mechanism of Action
Target of Action
It is known that nitropyridines can participate in various chemical reactions , suggesting that they may interact with a wide range of molecular targets.
Mode of Action
Nitropyridines are known to undergo a variety of chemical reactions . For instance, they can participate in Suzuki–Miyaura coupling , a type of cross-coupling reaction that forms carbon-carbon bonds. This suggests that 5-Bromo-2-methyl-4-nitropyridine 1-oxide may interact with its targets through similar mechanisms.
Biochemical Pathways
Given its potential involvement in suzuki–miyaura coupling , it may influence pathways related to carbon-carbon bond formation.
Pharmacokinetics
Its molecular weight is 233.02 , which is within the range generally considered favorable for oral bioavailability.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity in Suzuki–Miyaura coupling can be affected by the presence of a palladium catalyst and the pH of the reaction environment . Additionally, its stability may be influenced by storage conditions, as it is recommended to be stored sealed in dry conditions at 2-8°C .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-methyl-4-nitropyridine 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with diacylglycerol acyltransferase (DGAT1), an enzyme involved in triglyceride biosynthesis . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in metabolic pathways . Additionally, its interaction with cellular proteins can lead to alterations in cell signaling, thereby affecting cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with DGAT1 results in the inhibition of this enzyme, affecting triglyceride biosynthesis . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions (sealed in dry, 2-8°C) . Its degradation over time can lead to changes in its biochemical activity, necessitating careful handling and storage to maintain its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage thresholds is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For instance, its interaction with DGAT1 affects the final step in triglyceride biosynthesis . These interactions highlight the compound’s role in regulating metabolic processes and its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments, influencing its accumulation and activity. Understanding these transport mechanisms is vital for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity, making it an important factor to consider in research applications.
Preparation Methods
The synthesis of 5-Bromo-2-methyl-4-nitropyridine 1-oxide typically involves the nitration of 2-methyl-5-bromopyridine followed by oxidation. One common method includes the following steps :
Nitration: 2-Methyl-5-bromopyridine is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position of the pyridine ring.
Oxidation: The resulting 5-bromo-2-methyl-4-nitropyridine is then oxidized using an oxidizing agent like hydrogen peroxide or peracetic acid to form the N-oxide.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Bromo-2-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-2-methyl-4-nitropyridine 1-oxide has several applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies investigating the biological activity of pyridine derivatives and their potential therapeutic applications.
Comparison with Similar Compounds
5-Bromo-2-methyl-4-nitropyridine 1-oxide can be compared with other similar compounds such as:
5-Bromo-2-methylpyridine: Lacks the nitro and N-oxide groups, making it less reactive in certain chemical reactions.
2-Methyl-4-nitropyridine 1-oxide:
5-Bromo-4-nitropyridine: Lacks the methyl group, influencing its chemical properties and reactivity.
Properties
IUPAC Name |
5-bromo-2-methyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-4-2-6(9(11)12)5(7)3-8(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBHWFBOEKPCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=[N+]1[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20490843 | |
| Record name | 5-Bromo-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20490843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62516-08-9 | |
| Record name | 5-Bromo-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20490843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

